![molecular formula C20H19N5O2 B2877133 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1260931-26-7](/img/structure/B2877133.png)
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It’s a complex organic compound that likely possesses significant biological activity, given the known activities of similar structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin core and additional functional groups . The exact structure isn’t available in the retrieved resources.Scientific Research Applications
Potential as Human A3 Adenosine Receptor Antagonists
One of the primary applications of compounds related to 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is their role as human A3 adenosine receptor antagonists. Studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, a similar scaffold, show potent and selective antagonism towards human A3 adenosine receptors. Such compounds have been highlighted for their potential in treating various conditions, including neurological disorders and possibly cancer, by modulating adenosine receptor activities which are pivotal in many biological processes. The structural analysis and molecular modeling have provided insights into the interaction of these compounds with receptor sites, underscoring the importance of specific substituents for binding affinity and selectivity (Catarzi, Colotta, Varano, & Moro, 2005).
Synthesis and Structural Diversity
The synthesis and structural diversity of these compounds have been explored through various chemical methodologies, including Ugi four-component reactions and copper-catalyzed tandem reactions. These methods enable the rapid assembly of complex tricyclic scaffolds, demonstrating the versatility of the core structure for modifications and optimization towards specific biological targets. The development of diverse derivatives offers a pathway to enhancing the pharmacological profile, including potency, selectivity, and bioavailability of these molecules (An, He, Liu, Zhang, & Lu, 2017).
Potential Rapid-Onset Antidepressants
Compounds within this family have also been evaluated for their antidepressant properties. Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise in reducing immobility in animal models of depression upon acute administration, suggesting their potential as novel and rapid-acting antidepressant agents. These findings highlight the therapeutic versatility of this class of compounds, extending beyond receptor antagonism to include potential applications in mood disorder treatment (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antiallergic and Anticonvulsant Properties
Further research has identified derivatives with antiallergic and anticonvulsant properties, showcasing the broad therapeutic potential of this chemical framework. Specific compounds have been identified to inhibit antigen-induced release of histamine and exhibit potent anticonvulsant activities, offering new avenues for the treatment of allergies and epilepsy (Loev, Musser, Brown, Jones, Kahen, Huang, Khandwala, Sonnino-Goldman, & Leibowitz, 1985).
Properties
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKSGHVTOERKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
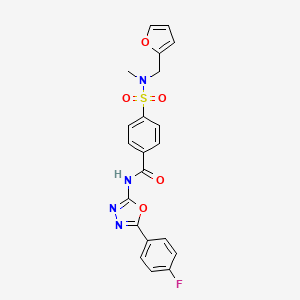
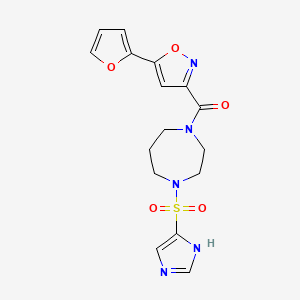
![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)
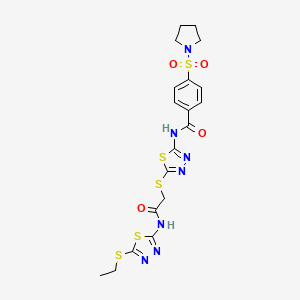
![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)
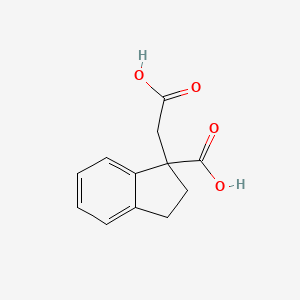
![4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B2877059.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2877060.png)

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)
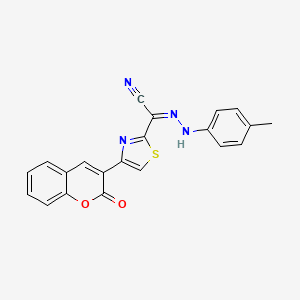
![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)
